1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. This unique structure imparts significant chemical and biological properties, making it a compound of interest in various scientific fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with trifluoromethyl ketones, followed by sulfonation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products:
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This dual functionality makes the compound a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Trifluoromethylpyrazoles: These compounds share the trifluoromethyl group but lack the sulfonamide functionality, resulting in different chemical and biological properties.
Sulfonamide Derivatives: Compounds with sulfonamide groups but without the trifluoromethyl group exhibit distinct reactivity and applications.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2648965-93-7 |
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Molecular Formula |
C4H4F3N3O2S |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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